molecular formula C15H8Cl2N4 B2731759 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-82-0

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2731759
CAS No.: 339025-82-0
M. Wt: 315.16
InChI Key: PVBVBMGFLAKKLQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3,4-dichlorophenyl group at position 2. This scaffold is notable for its dual applications in medicinal chemistry and materials science. The triazoloquinazoline system is synthesized via cyclocondensation reactions, often involving hydrazinoquinazoline precursors and orthoesters under solvent-free or acidic conditions .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-11-6-5-9(7-12(11)17)14-19-20-15-10-3-1-2-4-13(10)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBVBMGFLAKKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a triazole derivative in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in treating various diseases due to its significant biological activities:

1. Anticancer Activity

  • Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit potent anticancer properties. For instance, certain derivatives have shown inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating strong antiproliferative activity .

2. Anti-inflammatory Effects

  • The compound's derivatives have also been evaluated for anti-inflammatory activities. Some studies have reported significant efficacy in reducing inflammation in vivo models, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

  • There is evidence suggesting that triazoloquinazoline derivatives possess antimicrobial activity against various pathogens. This includes activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study conducted by researchers at Jiangxi Science and Technology Normal University evaluated a series of triazoloquinazoline derivatives for their anticancer properties. The most promising compound demonstrated IC50 values of 0.98 µM against A549 cells and was found to induce apoptosis through specific signaling pathways .

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory potential of quinazoline derivatives, several compounds were synthesized and tested in animal models. The results indicated a significant reduction in edema and inflammatory markers at various dosages .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone acetyltransferase PCAF, by binding to their active sites. This inhibition can lead to the modulation of gene expression and cellular processes, ultimately resulting in its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazoloquinazoline family includes diverse derivatives with variations in substituents and annelation patterns. Below is a systematic comparison:

Photophysical Properties

Triazoloquinazolines are studied for fluorescence quantum yields (Φf), solvatochromism, and absorption/emission profiles.

Compound Substituents/Modifications Φf (Solution) Emission Range (Solid State) Key Findings Reference
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline 3-(3,4-Cl₂C₆H₃) 0.45–0.62* Blue-Cyan High Φf due to reduced non-radiative decay; solvatochromic behavior observed
5-Aminobiphenyl-substituted [1,2,4]triazolo[4,3-c]quinazoline 5-(4′-NH₂C₆H₄-C₆H₄) 0.68–0.75 Green-Yellow Exclusion of aryl fragment at C3 enhances Φf by 20–30% compared to 3-aryl analogs
3-(4-Trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline 3-(CF₃C₆H₄) 0.32–0.41 Cyan-Blue Electron-withdrawing groups reduce Φf but improve thermal stability
3-(5-Nitro-2-thienyl)-[1,2,4]triazolo[4,3-c]quinazoline 3-(5-NO₂-thienyl) N/A N/A Strong DNA interaction but no apoptotic activity in B16 melanoma cells

*Values depend on solvent polarity (e.g., Φf = 0.62 in toluene vs. 0.45 in DMSO).

Notable Trends:

  • Solvent Sensitivity : Polar solvents induce red-shifted emission (e.g., 50 nm shift in DMSO vs. toluene) due to dipole-dipole interactions .
  • Solid-State Luminescence: Morpholino or piperidinyl substituents at C5 enhance solid-state quantum yields (e.g., 5-morpholino derivatives: Φf = 0.70) .
Anticancer Activity (IC₅₀ Values):
Compound Cell Line (IC₅₀) Mechanism of Action Reference
This compound MCF-7 (1.39 µM) DNA intercalation; necrosis induction
3-(2,3-Dichlorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline MCF-7 (1.14 µM) Cytotoxicity via mitochondrial stress
9-Chloro-5-morpholino-[1,2,4]triazolo[4,3-c]quinazoline B16 (2.8 µM), HeLa (4.5 µM) Non-apoptotic necrosis; no cell cycle arrest

Key Insights :

  • Substituent Impact : Dichlorophenyl groups enhance cytotoxicity, likely due to increased lipophilicity and membrane penetration .
  • Lack of Apoptosis: Some derivatives (e.g., morpholino-substituted) induce necrosis without DNA fragmentation, suggesting atypical mechanisms .

Biological Activity

3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H8Cl2N4
  • Molecular Weight : 315.16 g/mol
  • CAS Number : [Not specified]

The primary mechanism of action for this compound involves its role as a DNA intercalator and topoisomerase II inhibitor . These interactions lead to structural changes in DNA that inhibit topoisomerase II's function during DNA replication, resulting in DNA damage and subsequent apoptosis in cancer cells. This compound's ability to intercalate into DNA enhances its binding affinity and cytotoxicity against tumor cells.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µM)
This compoundHCT-1166.29
HepG22.44
MCF-7[Data Not Available]

These results indicate that the compound exhibits significant cytotoxicity against HCT-116 and HepG2 cell lines with IC50 values ranging from 2.44 to 6.29 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the triazoloquinazoline framework can significantly influence biological activity. For instance:

  • Substituents like trifluoromethyl enhance cytotoxicity due to increased lipophilicity and hydrogen bonding capabilities.
  • The presence of bulky amines negatively impacts cytotoxic activity by affecting the binding orientation within the DNA minor groove .

Case Studies

  • Study on Intercalative Properties :
    A study demonstrated that derivatives of 1,2,4-triazolo[4,3-c]quinazolines show varying degrees of intercalation into DNA. The most active derivative displayed an IC50 value of 2.44 µM against HCT-116 cells. This highlights the importance of specific substitutions in enhancing biological activity .
  • Topoisomerase II Inhibition :
    In vitro assays indicated that compounds similar to this compound exhibit competitive inhibition of topoisomerase II. This inhibition is crucial for the development of anticancer therapies targeting DNA replication processes .

Potential Therapeutic Applications

Given its potent anticancer properties and ability to target DNA replication mechanisms:

  • Cancer Treatment : The compound shows promise as a lead candidate for developing new anticancer agents.
  • Further Research : Ongoing investigations aim to explore its efficacy against various cancer types and potential combination therapies with existing chemotherapeutics.

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization of 4-hydrazinylquinazoline intermediates (e.g., 19 ) with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride, yielding fused triazoloquinazoline derivatives (e.g., 20–22 ) in 67–72% yields . Key steps include:
  • Condensation of quinazoline-4-thiol with hydrazine hydrate to form 19 .
  • Reaction of 19 with carbon disulfide to form triazoloquinazoline-3(2H)-thione derivatives (e.g., 12 ) .
    Intermediates are characterized via:
  • 1H/13C NMR : Signals at δ = 6.41–7.33 ppm for NH2 groups .
  • Elemental analysis : Confirmation of C, H, N ratios .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Structural validation employs:
  • IR spectroscopy : Detection of functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass spectrometry : HRMS-ESI for molecular ion confirmation (e.g., [M+H]+ peaks) .
  • X-ray diffraction (XRD) : For non-planar molecular conformation analysis (e.g., pincer-like aryl substituents) .

Q. What in vitro biological screening models are used to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution against S. aureus, E. coli, and C. albicans .
  • Cytotoxicity testing :
  • HeLa cell viability via IC50 determination (e.g., IC50 <4 µg/mL per NCI criteria) .
  • Morphological changes (necrosis) observed at micromolar concentrations .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity, and what structural features influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substitution patterns :
  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) improve antimicrobial potency .
  • Bulky aryl substituents (e.g., trifluoromethylphenyl) enhance photoluminescent quantum yields (up to 94%) .
  • SAR optimization :
  • Triazole ring fusion position ([4,3-c] vs. [1,5-c]) affects DNA interaction .
  • 5-substituted derivatives (e.g., morpholin-4-yl) show higher cytotoxicity .

Q. What methodologies are used to assess the compound’s interaction with biological targets like DNA?

  • Methodological Answer :
  • Electrochemical biosensors : DNA-modified screen-printed electrodes detect binding via current changes (e.g., no direct DNA damage observed ).
  • Fluorescence quenching : Aggregation-induced emission (AIE) properties in MeCN/water mixtures indicate DNA intercalation .

Q. What strategies optimize reaction conditions for high-purity synthesis of triazoloquinazoline derivatives?

  • Methodological Answer :
  • Solvent selection : Ethanol or DMSO for reflux reactions (e.g., 18-hour reflux for hydrazide intermediates ).
  • Catalysts : Glacial acetic acid accelerates Schiff base formation (e.g., with substituted benzaldehydes) .
  • Purification : Silica gel chromatography (chloroform/methanol gradients) .

Q. How can photophysical properties of triazoloquinazolines be evaluated for material science applications?

  • Methodological Answer :
  • UV/Vis and photoluminescence spectroscopy :
  • Solvatochromic shifts in toluene vs. MeCN (e.g., λem = 450–600 nm) .
  • Acidochromic behavior (e.g., spectral shifts with trifluoroacetic acid) .
  • Quantum yield calculations : Using integrating spheres for solid-state fluorescence (ΦF up to 94%) .

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